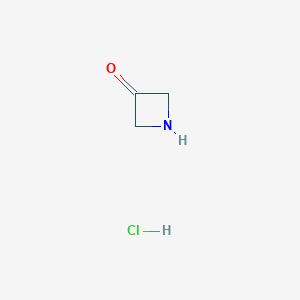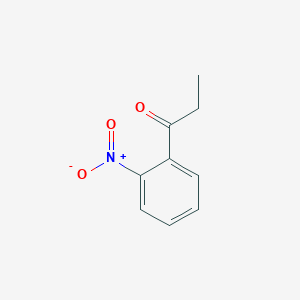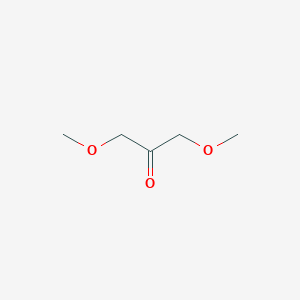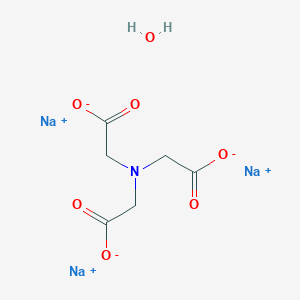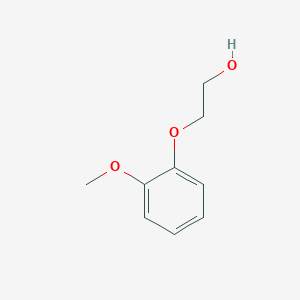
2-(2-Methoxyphenoxy)ethanol
概述
描述
2-(2-Methoxyphenoxy)ethanol is an organic compound with the molecular formula C9H12O3. It is a colorless to pale yellow liquid with a mild, pleasant odor. This compound is used in various industrial applications, including as a solvent and an intermediate in the synthesis of other chemicals. It is also known for its role in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
2-(2-Methoxyphenoxy)ethanol (2-MPE) is a metabolite of propanediol . Propanediol is a precursor in the synthesis of polyurethanes . The primary targets of 2-MPE are monooxygenases, which are enzymes that catalyze the incorporation of one of the atoms of molecular oxygen into an organic substrate while the other atom is reduced to water .
Mode of Action
2-MPE interacts with its target, monooxygenases, and can be oxidized by these enzymes to form syringyl and other reactive metabolites . This interaction results in the transformation of 2-MPE into different metabolites, which can have various effects on the body .
Biochemical Pathways
The biochemical pathway affected by 2-MPE involves the oxidation of the compound by monooxygenases . This process forms syringyl and other reactive metabolites . Basic hydrolysis may also produce monomers such as phenols, alcohols, and carboxylic acids .
Result of Action
The oxidation of 2-MPE by monooxygenases results in the formation of syringyl and other reactive metabolites . These metabolites can have various effects on the body. For example, syringyl is one of the metabolic products of 2-MPE, which has been shown to be resistant to degradation by basidiomycete fungi .
生化分析
Biochemical Properties
The biochemical properties of 2-(2-Methoxyphenoxy)ethanol are largely derived from its interactions with various enzymes, proteins, and other biomolecules. It can be oxidized by monooxygenases to form syringyl and other reactive metabolites
Molecular Mechanism
It is known that it can be oxidized by monooxygenases to form syringyl and other reactive metabolites These metabolites may interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity
Metabolic Pathways
This compound is involved in the metabolic pathway of propanediol, a precursor in the synthesis of polyurethanes . It can be oxidized by monooxygenases to form syringyl and other reactive metabolites
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Methoxyphenoxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of guaiacol (2-methoxyphenol) with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The reaction proceeds as follows:
C7H8O2+C2H4O→C9H12O3
Another method involves the reaction of 2-methoxyphenol with ethylene chlorohydrin in the presence of a base, such as sodium hydroxide. This method also yields this compound with high efficiency.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the continuous addition of reactants and the removal of by-products to ensure a steady production rate. The product is then purified through distillation or other separation techniques to achieve the desired quality.
化学反应分析
Types of Reactions
2-(2-Methoxyphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or ethers. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: 2-(2-Methoxyphenoxy)acetaldehyde or 2-(2-Methoxyphenoxy)acetic acid.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated or alkylated derivatives of this compound.
科学研究应用
2-(2-Methoxyphenoxy)ethanol has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of other phenoxy compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, such as beta-blockers and other cardiovascular drugs.
Industry: this compound is used in the production of agrochemicals, including herbicides and insecticides. It is also employed in the manufacture of polymers and resins.
相似化合物的比较
2-(2-Methoxyphenoxy)ethanol can be compared with other similar compounds, such as:
2-(2-Methoxyphenoxy)ethylamine: This compound has an amine group instead of a hydroxyl group, which gives it different chemical properties and reactivity.
2-(2-Methoxyphenoxy)acetic acid: This compound has a carboxylic acid group, making it more acidic and reactive in different chemical environments.
2-(2-Methoxyphenoxy)acetaldehyde: This compound has an aldehyde group, which makes it more prone to oxidation and reduction reactions.
The uniqueness of this compound lies in its balanced chemical properties, making it versatile for various applications in synthesis, research, and industry.
属性
IUPAC Name |
2-(2-methoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZBCWWJDDVXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396669 | |
| Record name | 2-(2-methoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18181-71-0 | |
| Record name | 2-(2-methoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-Methoxyphenoxy)ethanol in lignin research?
A: this compound serves as a model compound mimicking the β-O-4 linkage, a prevalent bond found in lignin. [, , ] This bond's cleavage is crucial for breaking down lignin, a complex polymer in plant cell walls, during processes like paper pulping. By studying this compound, researchers gain insights into lignin depolymerization mechanisms and can develop more efficient and environmentally friendly methods for lignin utilization. [, , ]
Q2: How does the presence of a phenolic hydroxyl group affect the acidolysis of this compound?
A: Research indicates that the presence of a phenolic hydroxyl group significantly impacts the acidolysis of this compound. In studies comparing 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanol (phenolic) and its non-phenolic counterpart, a notable difference arises in the initial reaction pathway. [] The phenolic compound can undergo direct β-O-4 bond cleavage without first converting to the enol ether intermediate, a pathway not observed in the non-phenolic compound. This difference highlights the role of the phenolic hydroxyl group in influencing the reaction mechanism and product distribution during acidolysis. []
Q3: What is the role of anthrahydroquinone in the cleavage of the β-O-4 bond in this compound derivatives?
A: Anthrahydroquinone (AHQ) plays a crucial role in cleaving the β-O-4 bond in lignin model compounds like this compound derivatives. Studies have shown that AHQ reacts with the quinone methide intermediate, formed during alkaline conditions, to generate an AHQ-quinone methide adduct. [, , ] This adduct, less stable than its anthrone counterpart, undergoes cleavage under alkaline conditions, yielding guaiacol and 2-methoxy-4-vinylphenol. [, , ] These findings suggest that AHQ facilitates lignin depolymerization by promoting β-O-4 bond cleavage via the formation of this key intermediate.
Q4: Can the α-hydroxyl group in this compound be selectively removed, and why is this significant?
A: Yes, research has demonstrated the selective removal of the α-hydroxyl group in 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, a derivative of this compound, using trifluoroacetic acid and triethylsilane. [] This reaction is highly chemoselective, leaving the β-O-4 linkage and phenolic groups intact. This selectivity is important because it provides a pathway to modify the lignin structure without disrupting crucial linkages, potentially influencing properties like lignin's reactivity and color stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
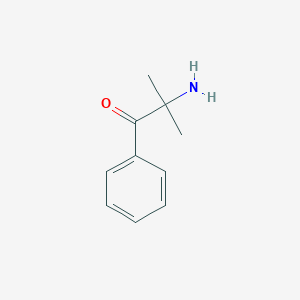
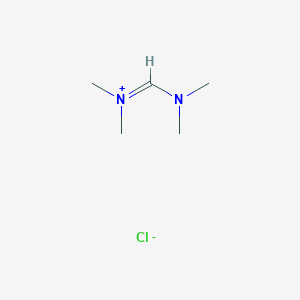
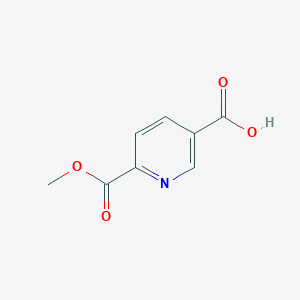
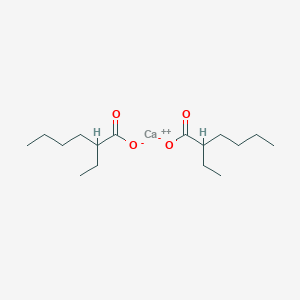
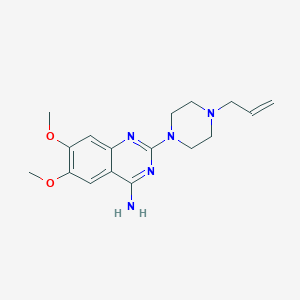
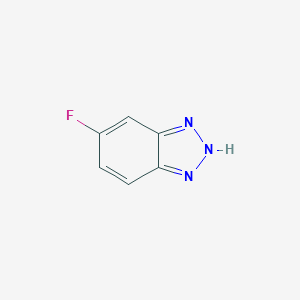
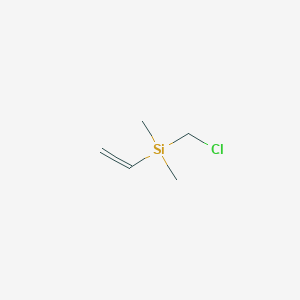
methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
